
4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide is a chemical compound with the molecular formula C6H10Br2N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide typically involves the reaction of 1-methylimidazole with 2-bromoethanol in the presence of a hydrobromic acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromoethanol is replaced by the imidazole ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form 4-(2-ethyl)-1-methyl-1H-imidazole.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 4-(2-azidoethyl)-1-methyl-1H-imidazole and 4-(2-thiocyanatoethyl)-1-methyl-1H-imidazole.
Oxidation: The major product is 4-(2-bromoethyl)-1-methyl-1H-imidazole N-oxide.
Reduction: The primary product is 4-(2-ethyl)-1-methyl-1H-imidazole.
Aplicaciones Científicas De Investigación
4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the imidazole ring to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or disrupt biological pathways, leading to its potential use as a therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromoethyl)piperidine hydrobromide
- 4-(2-Bromoethyl)morpholine hydrobromide
- 2-Bromoethylamine hydrobromide
Comparison
4-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide is unique due to its imidazole ring structure, which imparts distinct chemical properties compared to other similar compounds. For instance, 2-(2-Bromoethyl)piperidine hydrobromide and 4-(2-Bromoethyl)morpholine hydrobromide contain different heterocyclic rings, leading to variations in reactivity and biological activity. The imidazole ring in this compound allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C6H10Br2N2 |
|---|---|
Peso molecular |
269.97 g/mol |
Nombre IUPAC |
4-(2-bromoethyl)-1-methylimidazole;hydrobromide |
InChI |
InChI=1S/C6H9BrN2.BrH/c1-9-4-6(2-3-7)8-5-9;/h4-5H,2-3H2,1H3;1H |
Clave InChI |
NPHFTKRASGQQKG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1)CCBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


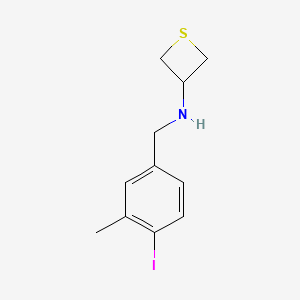
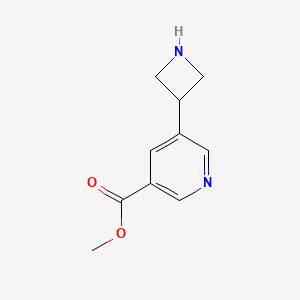

![N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B12950706.png)
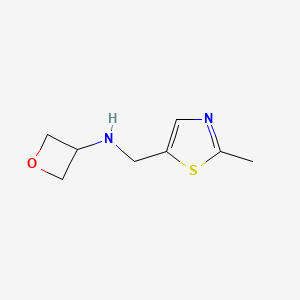
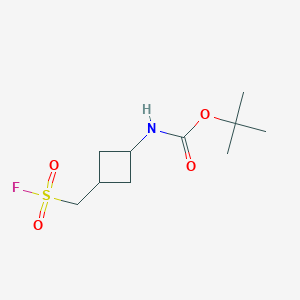

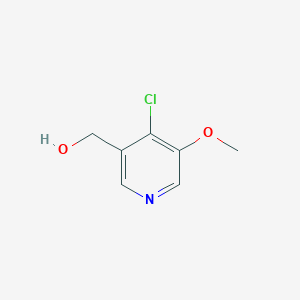

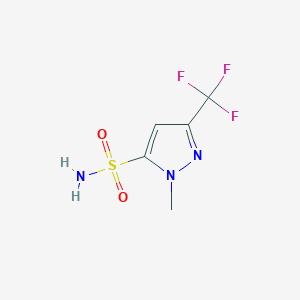
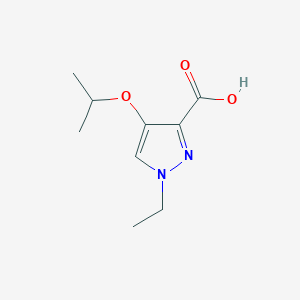
![3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B12950764.png)


